molecular formula C22H22F2N4O2 B2779787 N-(3-fluoro-4-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251690-04-6

N-(3-fluoro-4-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2779787
CAS RN: 1251690-04-6
M. Wt: 412.441
InChI Key: WQTVTGAKGRXBMT-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22F2N4O2 and its molecular weight is 412.441. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

This compound is part of a broader class of chemicals that have garnered interest for their synthesis and chemical characterization. Research has demonstrated the synthesis of various N-substituted derivatives involving similar structures, showcasing the chemical versatility and potential for generating compounds with targeted biological activities. These synthesis processes often involve multiple steps, including reactions with different substituents to yield compounds with specific functional groups, elucidated through spectral analysis methods such as 1H-NMR, IR, and mass spectrometry (H. Khalid et al., 2016).

Antibacterial Properties

A significant area of application for this compound is in exploring its antibacterial properties. Various studies have synthesized derivatives of similar structures to evaluate their antibacterial potentials. These investigations have highlighted the moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting the potential use of these compounds in developing new antibacterial agents. The activity is measured through minimum inhibitory concentrations (MIC), indicating the effectiveness of these compounds in inhibiting bacterial growth (Kashif Iqbal et al., 2017).

Pharmacological Evaluations

Pharmacological evaluations of derivatives with similar structures have shown promising results in various models. For instance, some compounds have been assessed for their antipsychotic-like and procognitive activities, suggesting the potential for treating mental health disorders. These studies involve evaluating the effects on receptor modulation, signaling pathways, and behavior in animal models, highlighting the compound's role in modulating neurotransmitter systems (Feng Liu et al., 2008).

Furthermore, research into the analgesic properties of related compounds has identified derivatives with significant potency and short duration of action, indicative of their potential application in pain management (N. Lalinde et al., 1990).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-2-7-18(12-19(14)24)25-20(29)13-28-10-8-16(9-11-28)22-26-21(27-30-22)15-3-5-17(23)6-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTVTGAKGRXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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